molecular formula C10H3ClF2N2 B1368461 4-Chloro-6,7-difluoroquinoline-3-carbonitrile CAS No. 886362-75-0

4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Cat. No. B1368461
M. Wt: 224.59 g/mol
InChI Key: AVMMVXQSCOUIFD-UHFFFAOYSA-N
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Description

4-Chloro-6,7-difluoroquinoline-3-carbonitrile (4C6FQC) is a novel synthetic compound that has been studied for its potential applications in various scientific fields. It is a unique molecule due to its combination of both chloro and difluoro functional groups, which can be used as a starting material for a variety of syntheses. 4C6FQC has recently been studied for its potential use in drug design, as well as its ability to act as a catalyst for various reactions.

Scientific Research Applications

Synthesis and Reactions

4-Chloro-6,7-difluoroquinoline-3-carbonitrile derivatives have been synthesized and utilized in various chemical reactions. These compounds play a significant role in producing biologically active compounds, showcasing their relevance in medicinal chemistry and drug development (Mekheimer et al., 2019).

Optoelectronic and Nonlinear Properties

Research has been conducted on hydroquinoline derivatives, including those related to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, to study their optoelectronic, nonlinear, and charge transport properties. These studies have implications for the development of materials with multifunctional applications in electronics and photonics (Irfan et al., 2020).

Fluorescence Properties

A study on 4-Cyano-6,7-dimethoxycarbostyrils, related to the 4-Chloro-6,7-difluoroquinoline-3-carbonitrile structure, revealed high fluorescence quantum yields and emission maxima. These properties suggest potential applications in the development of fluorescence standards and labeling in biochemical research (Ahvale et al., 2008).

Therapeutic Applications

Inhibitors based on 4-Chloro-6,7-difluoroquinoline-3-carbonitrile derivatives have been optimized for their activity against human epidermal growth factor receptor-2 kinase. These studies contribute to the development of novel cancer therapies (Tsou et al., 2005).

properties

IUPAC Name

4-chloro-6,7-difluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-9-2-8(13)7(12)1-6(9)10/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMVXQSCOUIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640742
Record name 4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-difluoroquinoline-3-carbonitrile

CAS RN

886362-75-0
Record name 4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-75-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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